4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various applications such as optical storage devices, crystallographic, coloring materials, sensors, dye-sensitized solar cells, and nonlinear optics (NLO) .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic and analytical techniques . For instance, the proton nuclear magnetic resonance (1H NMR) spectra of the azo ligand and its Zn (II) complex are recorded in DMSO-d6 at room temperature .Chemical Reactions Analysis
Benzothiazole derivatives are known to exhibit diverse chemical reactivity, enabling them to participate in a variety of condensation and substitution reactions .Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzothiazoles, including our compound of interest, exhibit potent biological activities. Researchers have explored their potential as:
- Anti-cancer agents : Benzothiazoles have demonstrated anti-cancer properties, making them promising candidates for drug development .
- Anti-bacterial agents : These compounds have shown efficacy against bacterial infections .
- Anti-tuberculosis agents : Benzothiazoles may contribute to combating tuberculosis .
- Anti-diabetic agents : Some derivatives exhibit anti-diabetic effects .
Enzyme Inhibition
Benzothiazoles can act as inhibitors for various enzymes. Their inhibitory effects have been investigated in the context of:
- Enzymes related to disease pathways : For instance, they may inhibit enzymes associated with inflammation or neurodegenerative diseases .
Fluorescence Materials and Imaging Reagents
The benzothiazole ring system is valuable for creating:
Antioxidant Properties
Certain benzothiazoles exhibit antioxidant activity, which is essential for protecting cells from oxidative stress .
Electroluminescent Devices
Benzothiazoles have been employed in the design of electroluminescent devices, such as organic light-emitting diodes (OLEDs) and displays .
Other Biological Activities
Beyond the mentioned areas, benzothiazoles have been investigated for:
Future Directions
properties
IUPAC Name |
4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-10-8-11(2)16-15(9-10)19-18(23-16)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMWVOZXVWFADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.